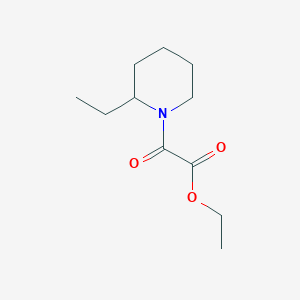

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is a chemical compound with the molecular formula C11H19NO3 . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

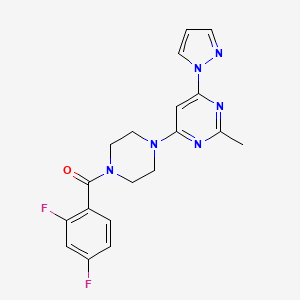

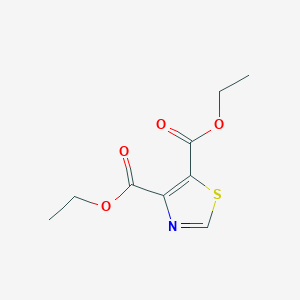

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H19NO3 . The molecular weight of this compound is 213.27 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 213.27 . More comprehensive data may be available in dedicated chemical databases.科学的研究の応用

Chemical Synthesis and Characterization

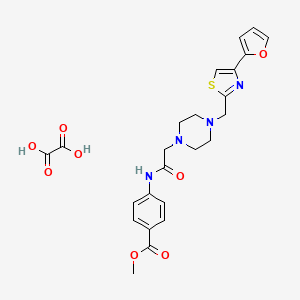

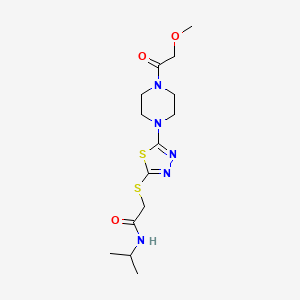

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate plays a role in chemical synthesis processes. It has been found that certain derivatives of ethyl acetate are involved in efficient and environmentally benign oxidation systems catalyzed by TEMPO, highlighting its utility in organic synthesis and green chemistry approaches (Xiao‐Qiang Li & Chi Zhang, 2009). Additionally, ethyl 2-(1-phenylpiperidin-2-yl) acetate has been synthesized via base-induced intramolecular aza-Michael reactions, showcasing its versatility in the formation of complex heterocyclic compounds (J. F. Ramos, T. Nagem, & J. G. Taylor, 2011).

Peptide Synthesis

In peptide synthesis, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is used as an additive for the carbodiimide method for peptide bond formation. Oxyma has shown to inhibit racemization effectively and has coupling efficiency superior to HOBt, with a lower risk of explosion, demonstrating its importance in the development of safer peptide synthesis methodologies (Ramon Subirós‐Funosas et al., 2009).

Marine Natural Products

Research on marine fungi has led to the discovery of new compounds with ethyl acetate extracts showing potential biological activities. Continuous exploration of the marine fungus Penicillium sp. has identified compounds with unique structures, suggesting the role of ethyl acetate derivatives in uncovering new natural products with possible pharmaceutical applications (Hong-Hua Wu et al., 2010).

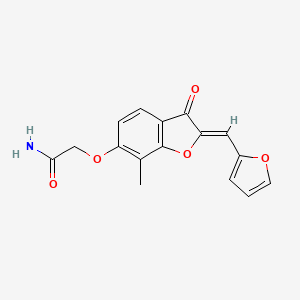

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate and its crystal structure analysis have provided insights into its molecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of ethyl acetate derivatives in drug design and development (M. Jyothi et al., 2017).

Safety and Hazards

Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is classified as a dangerous substance . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H319, H372, and H410 . These codes indicate that the compound can cause harm if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

作用機序

Target of Action

The primary target of Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate is Peptidyl-prolyl cis-trans isomerase A . This enzyme plays a crucial role in protein folding, as it catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .

Mode of Action

The compound interacts with its target, Peptidyl-prolyl cis-trans isomerase A, and influences its activity. It is known to accelerate the folding of proteins by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . .

Biochemical Pathways

The compound’s interaction with Peptidyl-prolyl cis-trans isomerase A suggests it may influence protein folding pathways

Result of Action

Given its interaction with Peptidyl-prolyl cis-trans isomerase A, it is likely to influence protein folding processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH and temperature can affect the reaction rate of enzymatic processes . .

特性

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-9-7-5-6-8-12(9)10(13)11(14)15-4-2/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQESZNRNCSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2984166.png)

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)